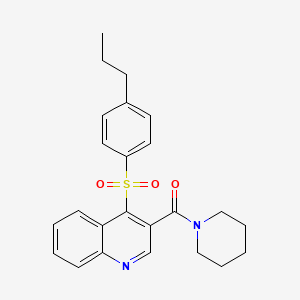

3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline

Description

3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline is a quinoline-based compound featuring two key substituents:

- Piperidine-1-carbonyl group at position 3, which introduces a secondary amide functionality.

- 4-Propylbenzenesulfonyl group at position 4, contributing sulfonic acid-derived hydrophilicity and steric bulk.

This compound is hypothesized to exhibit unique physicochemical and biological properties due to the synergistic effects of its substituents.

Properties

IUPAC Name |

piperidin-1-yl-[4-(4-propylphenyl)sulfonylquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c1-2-8-18-11-13-19(14-12-18)30(28,29)23-20-9-4-5-10-22(20)25-17-21(23)24(27)26-15-6-3-7-16-26/h4-5,9-14,17H,2-3,6-8,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGGBKHJBCUNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be introduced via acylation reactions using piperidine and an appropriate acyl chloride or anhydride.

Sulfonylation: The 4-propylbenzenesulfonyl group can be added through sulfonylation reactions using 4-propylbenzenesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl and sulfonyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, with reagents such as halides and amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halides (e.g., bromine, chlorine) and amines in the presence of catalysts or under reflux conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives with modified functional groups.

Substitution: Substituted quinoline derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Spiro[Piperidine-4,2'-Quinolines] ()

Structure: 1'-acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] (e.g., compounds 3a–l). Key Differences:

- The target compound lacks the spirocyclic framework and benzyl group present in these analogs.

- Both share a piperidine-carbonyl moiety, but the spiro derivatives exhibit reduced conformational flexibility.

Synthesis : - Acylation of piperidine precursors yielded spiro derivatives in >80% yields , suggesting efficient synthetic routes for piperidine-carbonyl motifs.

- Properties:

- The sulfonyl group in the target compound may enhance crystallinity.

Quinolinecarboxylic Acids with Benzenesulfonyl/Piperazino Substituents ()

Structure: 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl or benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids (5a–m). Key Differences:

- The target compound lacks the carboxylic acid and fluoro substituents but shares the benzenesulfonyl group.

- Piperazine rings in 5a–m are replaced by piperidine in the target compound.

Synthesis : - 5a–m were synthesized via benzenesulfonyl halide coupling in DCM/EtOH with triethylamine . Similar conditions may apply for the target compound’s sulfonylation.

Biological Relevance : - Compounds like 5a–m are designed as antibacterial agents. The 4-propylbenzenesulfonyl group in the target compound may enhance membrane permeability compared to smaller substituents (e.g., methyl or halogens).

Quinoline-4-carboxamide Derivatives ()

Structure: N-(3-(dimethylamino)propyl)-2-(2-(3-(piperidin-1-yl)propanamido)phenyl)quinoline-4-carboxamide (5a4). Key Differences:

- The target compound lacks the carboxamide side chain but retains the piperidine-carbonyl group.

- The 4-propylbenzenesulfonyl group may confer higher polarity than the dimethylaminopropyl chain in 5a4. Synthesis:

- 5a4 was synthesized in 60% yield via piperidine coupling and column chromatography . Lower yields compared to spiro derivatives () highlight the impact of substituent complexity on reaction efficiency.

Piperidine-Phosphanylquinoline Derivatives ()

Structure: 2-(diphenylphosphanyl)-4-(4-methylpiperidin-1-yl)quinoline (2h). Key Differences:

- The diphenylphosphanyl group in 2h introduces metal-coordination capability, absent in the target compound.

- Both compounds feature piperidine substituents, but the target’s 4-propylbenzenesulfonyl group may reduce electron density at the quinoline core compared to 2h’s methylpiperidine. Applications:

4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline ()

Structure : Thiophene and piperidine substituents at positions 2 and 4, respectively.

Key Differences :

- The thiophene ring in this analog contrasts with the target’s 4-propylbenzenesulfonyl group, leading to differences in π-stacking interactions and solubility.

- Piperidine substituents are common, but the sulfonyl group in the target compound may increase aqueous solubility.

Commercial Availability :

Methylphenyl-Piperidinylcarbonylquinoline ()

Structure: 2-(3-methylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline. Key Differences:

- The 3-methylphenyl group vs. the target’s 4-propylbenzenesulfonyl substituent results in distinct steric and electronic profiles.

- The methylpiperidine carbonyl in this analog may exhibit lower steric hindrance than the target’s piperidine-1-carbonyl group.

Physicochemical Properties : - The propyl chain in the target compound could enhance lipophilicity (logP) compared to the methyl group in this analog .

Biological Activity

The compound 3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline is a novel quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 402.52 g/mol. The compound features a quinoline core substituted with a piperidine carbonyl and a propylbenzenesulfonyl group, which are critical for its biological activity.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Quinoline Core : Utilizing cyclization reactions involving an appropriate aniline derivative.

- Piperidine Carbonyl Introduction : Achieved through acylation reactions.

- Sulfonyl Group Attachment : This can be accomplished via sulfonation or nucleophilic substitution methods.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives. For instance, compounds structurally related to this compound have demonstrated significant activity against the Influenza A virus (IAV). A related study indicated that certain quinolines exhibited IC50 values ranging from 0.88 to 4.92 μM against IAV, showcasing their effectiveness compared to standard antiviral agents like Ribavirin .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial properties. For example, structural analogs have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The introduction of the sulfonamide group in this compound is hypothesized to enhance its antibacterial efficacy.

Study on Antiviral Efficacy

In a recent study focusing on substituted quinolines, several derivatives were synthesized and tested for their antiviral activity against IAV. The results indicated that compounds similar to this compound exhibited promising antiviral effects, with mechanisms involving inhibition of viral RNA transcription and replication .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.88 | Inhibition of RNA transcription |

| Compound B | 2.45 | Inhibition of viral replication |

| This compound | TBD | TBD |

Q & A

Q. What are the typical synthetic routes for 3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline?

The synthesis involves multi-step reactions:

- Quinoline core formation via cyclization of substituted anilines or pre-functionalized intermediates.

- Sulfonylation at the 4-position using 4-propylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

- Piperidine coupling at the 3-position via carbamoylation with piperidine-1-carbonyl chloride or activation of carboxylic acid derivatives.

- Purification by column chromatography or recrystallization to ensure >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm substituent positions and stereochemistry.

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

- Infrared (IR) spectroscopy to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) groups.

- High-performance liquid chromatography (HPLC) for purity assessment .

Q. What functional groups in the compound influence its reactivity?

The piperidine-1-carbonyl group enables hydrogen bonding and nucleophilic substitution. The 4-propylbenzenesulfonyl group contributes to steric bulk and electrophilic reactivity, while the quinoline core participates in π-π stacking and metal coordination .

Advanced Research Questions

Q. How can researchers optimize the yield of the piperidine coupling step in the synthesis?

Optimization strategies include:

- Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst loading). Polar aprotic solvents (DMF, DMSO) enhance reactivity at 60–80°C.

- Catalyst screening : Use of DMAP or pyridine to activate carbonyl intermediates.

- In situ monitoring via TLC or LC-MS to track reaction progress and minimize side reactions .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., alkyl chain length on the sulfonyl group) to isolate activity contributors.

- Purity validation : Ensure batch consistency using HPLC and elemental analysis.

- In silico docking : Compare binding affinities across target proteins (e.g., kinases, GPCRs) using tools like AutoDock or Schrödinger .

Q. How to design analogs to improve target selectivity?

- Substituent modification : Replace the propyl group on the sulfonyl moiety with shorter (methyl) or branched (isopropyl) chains to alter steric effects.

- Piperidine substitution : Introduce electron-withdrawing groups (e.g., fluorine) to modulate pKa and membrane permeability.

- Molecular dynamics (MD) simulations : Predict binding stability with target receptors over 100-ns trajectories .

Q. What in silico methods predict the compound's interaction with biological targets?

- Molecular docking : Identify binding poses and key residues (e.g., ATP-binding pockets in kinases).

- Pharmacophore modeling : Map essential features (hydrogen bond acceptors, hydrophobic regions) using MOE or Discovery Studio.

- ADMET prediction : Assess solubility, CYP450 inhibition, and bioavailability via SwissADME or ADMETLab .

Q. How to address stability and solubility challenges during formulation?

- Stability : Protect from light and moisture by storing under nitrogen at –20°C. Use antioxidants (e.g., BHT) in solution.

- Solubility enhancement : Employ co-solvents (DMSO:water mixtures) or cyclodextrin inclusion complexes.

- Salt formation : Synthesize hydrochloride salts to improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.